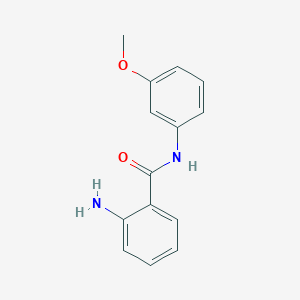

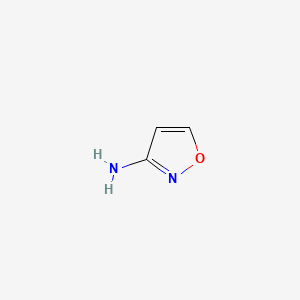

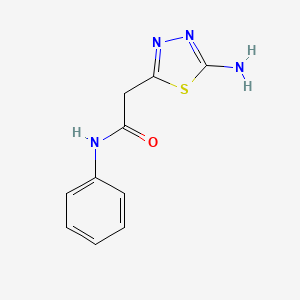

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine" is a molecule that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. Although the specific compound is not directly studied in the provided papers, related compounds with thiophene and thiazole moieties have been synthesized and analyzed, indicating the interest in this class of compounds for their various properties and potential applications .

Synthesis Analysis

The synthesis of related thiazole compounds involves various methods, including the use of Density Functional Theory (DFT) calculations for structural optimization . For instance, novel compounds with a thiazol-5-yl and thiophene-2-yl moiety have been synthesized and characterized using spectroscopic techniques such as UV, IR, NMR, and mass spectrometry . These methods are likely applicable to the synthesis of "4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine" and can provide insights into the most stable conformations and the influence of substituents on the molecule's properties.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often analyzed using DFT and other theoretical calculations to predict equilibrium geometry and bonding features . For example, proton tautomerism and stereoisomerism have been studied in thiazolone derivatives, revealing the preferred conformations and tautomeric forms in solid and liquid phases . These studies are crucial for understanding the behavior of "4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine" at a molecular level.

Chemical Reactions Analysis

The reactivity of thiazole compounds can be inferred from their HOMO-LUMO energy gap, which provides information about their stability and reactivity in the ground and excited states . Molecular docking studies can also shed light on the potential interactions of these compounds with biological targets, which is essential for the development of pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their spectroscopic characteristics and ability to penetrate biological barriers, are of significant interest . For instance, fluorescence effects induced by molecular aggregation have been observed in thiadiazole compounds, which could be relevant for the analysis of "4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine" . Additionally, the central nervous system penetrability of a thiazole derivative has been demonstrated, suggesting potential for neurological applications .

Applications De Recherche Scientifique

-

Antitumor Research

- Field : Medical Science .

- Application : The compound is used in the synthesis of new poly heterocyclic compounds based on pyrimidine-2-thiones, which have potential antitumor properties .

- Method : The compound is synthesized by S-alkylation of pyrimidine-2-thiones, internal cyclization in alkaline medium with ammonia, condensation with benzaldehyde, and finally reaction with hydroxylamine hydrochloride .

- Results : The compounds were screened against colon carcinoma cell lines (HCT-116) and hepatocellular carcinoma cell lines (HepG-2). Some compounds exhibited considerable cytotoxic activity .

-

Organic Solar Cells

- Field : Material Science .

- Application : The compound is used in the structural engineering of pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione-based polymers for non-fullerene organic solar cells .

- Method : The compound is synthesized based on benzo[1,2-b:4,5-b0]dithiophene (BDT) and pyrrolo[3,4-]benzotriazole-5,7(2 ,6 )-dione (TzBI), and studied their photovoltaic properties by blending them with ITIC as an acceptor .

- Results : Polymer solar cell devices made from these compounds exhibited power conversion efficiencies (PCEs) of 9.22% and 11.02%. Upon solvent annealing with diphenyl ether (DPE) (0.5%) and chlorobenzene (CB), the PCE of the PBDT-F-TzBI-based device increased to 12.12% .

Orientations Futures

Propriétés

IUPAC Name |

4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c1-5-2-3-7(12-5)6-4-11-8(9)10-6/h2-4H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNSNCTVNSWUGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366382 |

Source

|

| Record name | 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |

CAS RN |

383129-75-7 |

Source

|

| Record name | 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.